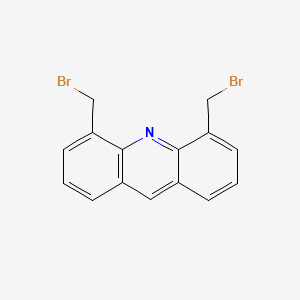

4,5-Bis(bromomethyl)acridine

Übersicht

Beschreibung

4,5-Bis(bromomethyl)acridine is a chemical compound known for its dual properties of DNA alkylation and intercalation.

Vorbereitungsmethoden

The synthesis of 4,5-Bis(bromomethyl)acridine typically involves the bromomethylation of acridine derivatives. One common method includes the reaction of acridine with formaldehyde and hydrobromic acid under controlled conditions to introduce bromomethyl groups at the 4 and 5 positions of the acridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromomethyl groups undergo nucleophilic substitution with various reagents, enabling functionalization for diverse applications:

Reactions with Amines

4,5-Bis(bromomethyl)acridine reacts with primary amines to form secondary amines, which are intermediates for macrocyclic compounds. For example:

-

Reaction with ethylenediamine derivatives yields macrocyclic ligands for metal-ion sensing .

-

N-Alkylation with benzimidazole derivatives produces compounds like ABE (3,3′-(acridine-4,5-diylbis(methylene))bis(1-(2-ethoxy-2-oxoethyl)benzimidazol-3-ium) dibromide salt), which show neuroprotective properties .

Reactions with Thiols

-

Treatment with in situ-generated PhS⁻ (phenylthiolate) replaces bromine atoms with phenylthio groups, forming 4,5-bis(phenylthiomethyl)acridine. This ligand coordinates with silver(I) to form complexes with Ag–S bond distances of 2.48–2.57 Å .

Macrocyclization Reactions

The compound is pivotal in synthesizing macrocyclic hosts for optochemical sensing. Key steps include:

| BMME (eq.) | Temp. (°C) | Time (h) | Purification Method | Yield (%) |

|---|---|---|---|---|

| 4 | 65 | 48 | Crystallization | 79 |

| 4 | 65 | 48 | Chromatography | 55 |

| 6 | 65 | 48 | Crystallization | 37 |

-

Host Synthesis :

Macrocyclic crown ethers derived from this compound selectively bind Zn²⁺ and Cd²⁺, with fluorescence quenching efficiencies up to 90% .

Anticancer and Neuroprotective Agents

-

AIM4 : A carboxyl-substituted derivative inhibits TDP-43 aggregation (implicated in ALS) by 76% at 1:10 molar ratios (protein:compound) .

-

Cytotoxic Derivatives : N-Alkylated acridines exhibit IC₅₀ values as low as 2 nM against leukemia cell lines .

Fluorescent Sensors

Macrocyclic complexes with Zn²⁺ and Cd²⁺ show emission maxima at 450–470 nm, enabling environmental and biological monitoring .

Mechanistic Insights

-

Substitution Kinetics : Reactions proceed via SN2 mechanisms, with steric hindrance from the acridine core influencing reaction rates .

-

DNA Interaction : Derivatives alkylate DNA bases and intercalate between strands, disrupting replication .

Comparative Reactivity

Derivatives with varying substituents exhibit distinct activities:

| Derivative | Substituent | Key Property |

|---|---|---|

| 4,5-Bis(bromomethyl) | Br | High electrophilicity |

| AIM4 | -CH₂COOH | TDP-43 inhibition (76%) |

| ABE | -CH₂-benzimidazole | Microglia polarization modulation |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of 4,5-bis(bromomethyl)acridine is its potential as an anticancer agent. It has been shown to intercalate into DNA and facilitate interstrand crosslinking, which can lead to cytotoxic effects in cancer cells. In vitro studies demonstrated that this compound exhibits significant cytotoxicity against human T-cell leukemia cell lines (CCRF-HSB-2), suggesting its potential as a chemotherapeutic agent .

Antileishmanial Properties

Research indicates that derivatives of this compound possess antileishmanial activities. In comparative studies with mono-substituted acridines, di-substituted variants showed enhanced specificity for Leishmania parasites, highlighting their potential for developing new treatments for leishmaniasis .

ALS Treatment Research

Recent investigations into acridine derivatives have identified their ability to inhibit TDP-43 aggregation, a pathological hallmark in amyotrophic lateral sclerosis (ALS). Specifically, compounds similar to this compound have demonstrated efficacy in reducing TDP-43 aggregation in cellular models, positioning them as promising candidates for further therapeutic research in neurodegenerative diseases .

Fluorescent Sensors

The unique properties of this compound make it a valuable component in the development of fluorescent sensors for metal ions such as Zn²⁺ and Cd²⁺. Its acridine backbone allows for selective detection through fluorescence spectroscopy, which can be utilized in environmental monitoring and biological assays .

Macrocyclic Compounds

This compound serves as a precursor for synthesizing macrocyclic structures that can act as chemosensors or ion traps. The flexibility provided by the bromomethyl groups allows for the formation of stable complexes with various metal ions, enhancing the functionality of these materials in sensing applications .

Data Summary

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Anticancer | DNA intercalation | Cytotoxicity observed in CCRF-HSB-2 cell line |

| Antileishmanial | Treatment development | Enhanced specificity against Leishmania parasites |

| Neurodegenerative Diseases | ALS treatment research | Inhibition of TDP-43 aggregation |

| Material Science | Fluorescent sensors | Selective detection of Zn²⁺ and Cd²⁺ |

| Macrocyclic Compounds | Chemosensors | Formation of stable complexes with metal ions |

Wirkmechanismus

The mechanism of action of 4,5-Bis(bromomethyl)acridine involves its ability to alkylate DNA bases and intercalate between DNA strands. This dual action disrupts DNA replication and transcription, leading to cell death. The compound targets DNA directly, forming covalent bonds with DNA bases and inserting itself between base pairs, which prevents proper DNA function .

Vergleich Mit ähnlichen Verbindungen

4,5-Bis(bromomethyl)acridine can be compared with other bromomethyl-substituted acridines such as:

- 1,8-Bis(bromomethyl)acridine

- 2,7-Bis(bromomethyl)acridine

- 2-(bromomethyl)-7-methylacridine

- 2,7-Dimethylacridine

These compounds share similar DNA crosslinking and intercalation properties but differ in their specific activities and mutagenic potentials. For example, 1,8-Bis(bromomethyl)acridine and 2,7-Bis(bromomethyl)acridine exhibit similar interstrand crosslinking activities, while 2,7-Dimethylacridine shows lower mutagenic activity .

Biologische Aktivität

The compound 4,5-Bis(bromomethyl)acridine is a member of the acridine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving bromination of acridine derivatives. The bromomethyl groups at positions 4 and 5 enhance the compound's reactivity, making it a versatile precursor for further modifications and functionalization.

Anticancer Properties

Numerous studies have demonstrated the potential of acridine derivatives, including this compound, as anticancer agents . For instance:

- Topoisomerase Inhibition : Acridine derivatives have been shown to inhibit topoisomerases I and II, enzymes critical for DNA replication and repair. A study indicated that certain derivatives reduced the clonogenic ability of A549 lung cancer cells by up to 74% , suggesting significant anticancer potential through inhibition of these enzymes .

- Cytotoxicity : In vitro cytotoxicity assays revealed that compounds derived from 4-(bromomethyl)acridine exhibited notable activity against several cancer cell lines, including murine L1210 leukemia and human A549 cells. Some derivatives showed IC50 values as low as 2 nM , indicating potent cytotoxic effects .

Neuroprotective Effects

Recent research has also explored the neuroprotective properties of acridine derivatives against protein aggregation associated with neurodegenerative diseases:

- TDP-43 Aggregation Inhibition : A derivative containing similar side chains at positions 4 and 5 was found to significantly inhibit TDP-43 aggregation in vitro, a process implicated in amyotrophic lateral sclerosis (ALS). The compound AIM4 demonstrated a concentration-dependent decrease in aggregation, highlighting its potential as a lead molecule for therapeutic development .

Case Studies

- Acridine N-Acylhydrazone Derivatives :

- Polyacridinic Derivatives :

Research Findings Summary Table

Eigenschaften

IUPAC Name |

4,5-bis(bromomethyl)acridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br2N/c16-8-12-5-1-3-10-7-11-4-2-6-13(9-17)15(11)18-14(10)12/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXLPHROGIDRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C(=CC=C3)CBr)N=C2C(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457107 | |

| Record name | 4,5-bis(bromomethyl)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643742-28-3 | |

| Record name | 4,5-bis(bromomethyl)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.